5-(2,6-Difluorophenyl)isoxazole
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Overview
Description
5-(2,6-Difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)isoxazole typically involves the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base . The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and isopropanol (i-PrOH), and the reaction is typically carried out under microwave irradiation at 90°C for about 30 minutes .
Industrial Production Methods
These methods often involve scalable reactions with easily available starting materials, feasible reaction conditions, short reaction times, and high yields .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium perborate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of substituted isoxazoles .
Scientific Research Applications
5-(2,6-Difluorophenyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a hydrogen bond donor or acceptor, allowing it to interact with various biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,6-Difluorophenyl)isoxazole include other isoxazole derivatives such as:
- 5-Phenylisoxazole
- 5-(4-Fluorophenyl)isoxazole
- 5-(3,4-Dichlorophenyl)isoxazole
Uniqueness
What sets this compound apart from these similar compounds is the presence of two fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties .
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWOJOOAJZBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=NO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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